5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole
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Overview
Description
5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with an azepane ring substituted with a 4-chlorophenyl group
Mechanism of Action
Target of action
The compound “5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole” belongs to the class of benzimidazole and azepane derivatives. Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects Azepane derivatives are also known to have various biological activities
Biochemical pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of action
Based on the known effects of benzimidazole derivatives, it could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a seven-membered nitrogen-containing ring.
Benzodiazepines: Compounds with a fused benzene and diazepine ring.
Oxazepines: Compounds with an oxygen and nitrogen in a seven-membered ring.
Thiazepines: Compounds with sulfur and nitrogen in a seven-membered ring.
Uniqueness
5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the combination of azepane and benzodiazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(4-chlorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-7-4-14(5-8-17)16-3-1-2-10-24(12-16)20(25)15-6-9-18-19(11-15)23-13-22-18/h4-9,11,13,16H,1-3,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPMOPWGPORLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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